molecular formula C12H12N2O3S B2712228 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide CAS No. 431886-78-1

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B2712228
CAS RN: 431886-78-1
M. Wt: 264.3
InChI Key: DDLJLLIWGNDQCM-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, also known as DMMA, is a chemical compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes. 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein (CRP) and interleukin-6 (IL-6), in animal models.

Advantages and Limitations for Lab Experiments

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential use in medicinal chemistry, and its mechanism of action is well understood. However, there are also limitations to using 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its efficacy and toxicity in humans have not been fully evaluated.

Future Directions

There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to evaluate the efficacy and toxicity of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide and its potential use in the treatment of inflammatory and cancerous diseases. Finally, 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide can be modified to develop new compounds with improved efficacy and reduced toxicity.

Synthesis Methods

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process starting from the reaction of 2-mercaptoacetic acid with methyl 4-bromobenzoate, followed by the reaction of the resulting compound with 2-aminothiophenol. The final product is obtained through the reaction of the intermediate compound with 4-methylphenylacetyl chloride. The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties. 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has been tested in vitro and in vivo for its anti-inflammatory activity, and it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has also been tested as an anti-cancer agent, and it has been found to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-2-4-9(5-3-8)13-10(15)6-14-11(16)7-18-12(14)17/h2-5H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLJLLIWGNDQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide

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